molecular formula C15H14N4O2S B432200 4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 517869-97-5

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B432200
CAS No.: 517869-97-5
M. Wt: 314.4g/mol
InChI Key: RWWUZJOITFLQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid can yield an intermediate, which is then subjected to further reactions to form the final compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-20-12-7-11(8-13(9-12)21-2)19-14(17-18-15(19)22)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUZJOITFLQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.